4-methyl-N-phenylbenzenesulfonamide
Overview
Description
p-Toluenesulfonanilide: is an organic compound with the molecular formula C13H13NO2S. It is a white to almost white powder or crystalline solid. This compound is known for its stability and versatility, making it valuable in various chemical and industrial applications .
Biochemical Analysis
Molecular Mechanism
It is known that p-Toluenesulfonanilide can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: : p-Toluenesulfonanilide can be synthesized through the reaction of p-toluenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields p-toluenesulfonanilide as the primary product .
Industrial Production Methods: : Industrial production of p-toluenesulfonanilide involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity levels, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions: : p-Toluenesulfonanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: : p-Toluenesulfonanilide is used as a reagent in the synthesis of various organic compounds, including alkynyl-gold(I) complexes that exhibit anti-cancer activity .
Biology and Medicine: : In biological research, it is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential in medicinal chemistry for developing new therapeutic agents .
Industry: : In the industrial sector, p-toluenesulfonanilide is used as a curing agent for epoxy resins, enhancing the mechanical properties and durability of the final products .
Mechanism of Action
p-Toluenesulfonanilide exerts its effects primarily through its interaction with enzymes and proteins. It acts as an inhibitor for certain enzymes, such as carbonic anhydrases, by binding to their active sites and preventing their normal function. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar in structure but lacks the aniline group.
N-Phenyl-p-toluenesulfonamide: Contains an additional phenyl group attached to the nitrogen atom.
N-Methyl-p-toluenesulfonanilide: Has a methyl group attached to the nitrogen atom.
Uniqueness: : p-Toluenesulfonanilide is unique due to its specific combination of a toluene moiety and a sulfonamide group attached to an aniline. This structure provides it with distinct chemical reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
4-methyl-N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCWODDMDGANW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883218 | |
Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68-34-8 | |
Record name | N-Phenyl-p-toluenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Tosylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Tosylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-4-sulphonanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-TOLUENESULFONANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2P2PZ5R29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of p-Toluenesulfonanilide?
A1: p-Toluenesulfonanilide, also known as N-phenyl-4-methylbenzenesulfonamide, has the following structural characteristics:
Q2: How does p-Toluenesulfonanilide behave in rice plants when applied as part of an organomercury disinfectant?
A2: Research using 203Hg-labeled phenylmercuric p-toluenesulfonanilide showed that mercury content in polished rice grains was influenced by the plant's growth stage at the time of application. [] Application at the tillering stage resulted in minimal mercury residues (less than 0.1 ppm), while application at the flowering stage led to higher residues (0.146 ppm to 0.528 ppm). [] This highlights the importance of application timing for minimizing potential mercury accumulation in rice grains.
Q3: Can p-Toluenesulfonanilide undergo rearrangement reactions, and what is the mechanism?
A3: Yes, O-Benzoyl-N-(p-toluenesulfonyl)arylhydroxylamines, derivatives of p-Toluenesulfonanilide, have been shown to rearrange thermally to form o-acyloxy-p-toluenesulfonanilides. [] This rearrangement, studied using 18O tracer experiments, revealed an intramolecular concerted cyclic process, indicating a 1,3-acyloxy migration. [] Further research explored the influence of solvent and substituent effects on this unusual rearrangement. []
Q4: Are there any known applications of p-Toluenesulfonanilide derivatives in medicinal chemistry?
A4: Researchers synthesized a series of Schiff bases from 2'-amino-p-toluenesulfonanilide and evaluated their antitumor activity. [] Unfortunately, these compounds did not exhibit significant activity against L-1210 leukemia in the study. [] This highlights the importance of continued exploration and modification of chemical structures in the search for effective anticancer agents.
Q5: Have there been studies on the coupling reactions involving p-Toluenesulfonanilide?
A5: Yes, research has explored base-induced coupling-condensation reactions involving N-methyl-p-toluenesulfonanilide. [] While the abstract doesn't provide detailed findings, it suggests investigating these reactions for potential synthetic applications and understanding the reactivity of p-Toluenesulfonanilide derivatives.
Q6: What is known about the environmental impact and degradation of p-Toluenesulfonanilide?
A6: While the provided abstracts don't offer specific details on the environmental fate of p-Toluenesulfonanilide, its use in organomercury disinfectants raises concerns about potential mercury accumulation in the environment. [] Further research is crucial to understand its degradation pathways, ecotoxicological effects, and potential risks to ecosystems.
Q7: Are there any known polymorphs of p-Toluenesulfonanilide derivatives?
A7: Yes, research has identified two polymorphic forms of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, a p-Toluenesulfonanilide derivative. [] These polymorphs, characterized by single-crystal X-ray diffraction, exhibited distinct crystal packing arrangements and intermolecular interactions, highlighting the importance of polymorphism in influencing the solid-state properties of these compounds. []
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